Eremofortin C is derived from the fungal species Penicillium roqueforti, which thrives in various environments including food products. The production of this compound has been associated with the fermentation processes used in cheese manufacturing, where it can be found alongside other metabolites like roquefortine and PR toxin .
The synthesis of Eremofortin C involves enzymatic processes within Penicillium roqueforti. Key enzymes identified include those responsible for the cyclization and modification of precursor compounds derived from farnesyl diphosphate . The production typically peaks during specific growth phases of the fungus, influenced by environmental conditions such as temperature and nutrient availability.
The biosynthetic pathway leading to Eremofortin C includes several steps:
Eremofortin C has a complex molecular structure characterized by a sesquiterpene framework. The exact molecular formula is typically represented as , indicating the presence of 15 carbon atoms, 20 hydrogen atoms, and one oxygen atom.
The structural analysis reveals that Eremofortin C contains multiple rings and functional groups that contribute to its biological activity. The specific arrangement of these elements influences its reactivity and interaction with biological systems .
Eremofortin C can undergo various chemical reactions typical for sesquiterpenes, including oxidation and reduction processes. The transformation into PR toxin involves the oxidation of the hydroxyl group at the C-12 position to form an aldehyde group, which significantly alters its biological properties .
These reactions are catalyzed by specific enzymes that facilitate the conversion of Eremofortin C into more complex or toxic derivatives under certain conditions. The stability of Eremofortin C is relatively low, leading to its rapid conversion into other metabolites during cheese ripening processes .
Eremofortin C is typically characterized by:
Eremofortin C has potential applications in several fields:
Eremofortin C (EC) is an eremophilane-type sesquiterpene derived from the central terpenoid pathway in Penicillium roqueforti. The biosynthesis initiates with the condensation of farnesyl diphosphate (FPP), a C15 precursor, catalyzed by aristolochene synthase (encoded by the ari1 gene). This enzymatic step yields aristolochene, the foundational bicyclic hydrocarbon skeleton. Subsequent oxidations involve:
The pathway progresses through intermediates eremofortin B and eremofortin A before reaching eremofortin C. Key modifications include acetylation by an acetyltransferase (ORF8) and oxidation of a methyl group to a primary alcohol at C-12 [3] [7].
Table 1: Key Intermediates in Eremofortin C Biosynthesis
Intermediate | Chemical Modifications | Catalyzing Enzymes |
---|---|---|
Farnesyl diphosphate | C15 backbone | Prenyl transferases |
Aristolochene | Bicyclization | Aristolochene synthase (Ari1) |
Eremofortin B | Epoxidation, hydroxylation | P450 monooxygenases (ORF5/6) |
Eremofortin A | Side-chain epoxidation, acetylation | Acetyltransferase (ORF8) |
Eremofortin C | C12 methyl oxidation to alcohol | Short-chain dehydrogenase (ORF4) |
The conversion of eremofortin C to PR toxin hinges on the oxidation of the C-12 hydroxyl group to an aldehyde functionality. In vitro studies demonstrate this transformation optimally occurs via chromic anhydride-pyridine complex oxidation, confirming the structural lability at this position [2] [4]. In vivo, this step is mediated by a short-chain alcohol dehydrogenase (ORF1), which facilitates NAD⁺-dependent dehydrogenation. The structural distinction between EC and PR toxin lies exclusively in this C-12 group:
This oxidation imparts significant biological activity, as PR toxin exhibits markedly higher toxicity due to the electrophilic aldehyde moiety enabling protein adduct formation [5] [9].
Table 2: Structural and Functional Comparison of EC and PR Toxin
Property | Eremofortin C | PR Toxin |
---|---|---|
C-12 Functional Group | -CH₂OH | -CHO |
Toxicity | Low | High (LD₅₀ mice: 2–11 mg/kg) |
Biological Stability | Spontaneous lactol formation | Degrades to PR imine/acid |
Role in Pathway | Precursor | Terminal metabolite |
Eremofortin C accumulation follows a biphasic temporal pattern in P. roqueforti cultures. High-performance liquid chromatography (HPLC) analyses reveal:
This kinetic profile aligns with the expression dynamics of biosynthetic genes. The ari1 and dehydrogenase genes (ORF1, ORF4) show maximal transcription during late exponential growth, while PR toxin conversion enzymes activate later. Environmental factors critically modulate this timeline:
Table 3: Temporal Phases of Eremofortin C Production
Growth Phase | EC Concentration | Associated Metabolic Events |
---|---|---|
Early exponential | Undetectable | Precursor (aristolochene) synthesis |
Late exponential | Peak accumulation (35–45 mg/L) | Expression of ORF1/ORF4 dehydrogenases |
Early stationary | Sharp decline | Oxidation to PR toxin |
Late stationary | Trace residues | PR toxin degradation to imines/acids |
Eremofortin C production varies substantially across P. roqueforti strains, driven by genetic polymorphisms in the 25-kb PR toxin biosynthetic cluster. Key determinants include:
The domestication history of industrial strains has selected against functional PR toxin pathways, favoring genotypes accumulating less toxic intermediates like EC. Metabolomic screening confirms EC:PR toxin ratios range from 0.3:1 (toxigenic strains) to >100:1 (cheese strains) [3] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7